

Commercial Availability of N-Isononylcyclohexylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of **N-Isononylcyclohexylamine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Commercial Availability

N-Isononylcyclohexylamine (CAS No. 93963-89-4) is a specialized chemical and its commercial availability is limited. Direct listings from major chemical suppliers are scarce, indicating that it is likely produced on a smaller scale or on demand.

One identified potential supplier is:

 BIOZOL Diagnostica Vertrieb GmbH: This German-based supplier lists N-Isononylcyclohexylamine in their product catalog, suggesting availability in Europe.

Table 1: Summary of Commercial Availability



Supplier	Location	Availability	Purity Levels	Available Quantities	Price
BIOZOL Diagnostica Vertrieb GmbH	Eching, Germany	Listed in product catalog; likely available upon request.	Not specified	Not specified	Inquiry required

Data presented is based on publicly available information and may require direct inquiry for confirmation.

Due to the limited number of readily identifiable suppliers, researchers interested in procuring **N-Isononylcyclohexylamine** are advised to contact chemical synthesis companies that offer custom synthesis services.

Physicochemical Properties

A specific Technical Data Sheet (TDS) or Safety Data Sheet (SDS) for **N-Isononylcyclohexylamine** was not publicly available at the time of this report. However, the properties of the closely related and more common compound, Cyclohexylamine, are provided below for reference. It is important to note that the properties of **N-Isononylcyclohexylamine**, with the addition of the isononyl group, will differ, particularly in terms of boiling point, density, and solubility.

Table 2: Physicochemical Properties of Cyclohexylamine (Reference)



Property	Value	
Molecular Formula	C ₆ H ₁₃ N	
Molecular Weight	99.17 g/mol	
Appearance	Colorless to yellow liquid	
Odor	Strong, fishy, amine-like	
Boiling Point	134.5 °C at 760 mmHg	
Melting Point	-17.7 °C	
Density	0.8647 g/cm³ at 25 °C	
Solubility in Water	Miscible	
Vapor Pressure	11.2 mmHg at 25 °C	

Note: This data is for Cyclohexylamine and should be used as a general reference only.

Synthesis of N-Isononylcyclohexylamine

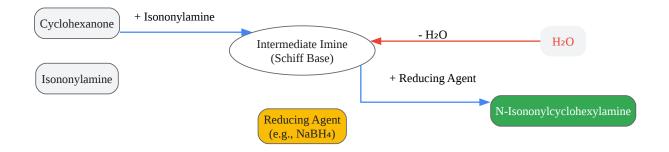
While a specific, published experimental protocol for the synthesis of **N-Isononylcyclohexylamine** is not readily available, a plausible and common method for its preparation is through the reductive amination of cyclohexanone with isononylamine. This method is a well-established and versatile strategy for the formation of secondary amines.

Proposed Synthesis Pathway: Reductive Amination

The synthesis involves two main steps that can often be performed in a single pot ("one-pot synthesis"):

- Imine Formation: Cyclohexanone reacts with isononylamine to form an intermediate imine (a Schiff base). This is a condensation reaction where a molecule of water is eliminated.
- Reduction: The intermediate imine is then reduced to the final product, N-Isononylcyclohexylamine. This reduction can be achieved using various reducing agents.





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Proposed synthesis pathway for **N-Isononylcyclohexylamine**.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure based on standard reductive amination methods.

Optimization of reaction conditions (temperature, time, solvent, and choice of reducing agent) may be necessary to achieve high yields and purity.

Materials:

- Cyclohexanone
- Isononylamine
- Sodium borohydride (NaBH₄) or another suitable reducing agent (e.g., sodium triacetoxyborohydride)
- Methanol (or another suitable solvent like dichloromethane or 1,2-dichloroethane)
- Glacial acetic acid (optional, as a catalyst for imine formation)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Diatomaceous earth (e.g., Celite®) for filtration



- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, dropping funnel, etc.)
- Equipment for purification (rotary evaporator, column chromatography setup)

Procedure:

- Imine Formation:
 - To a solution of cyclohexanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, add isononylamine (1.0-1.2 equivalents).
 - If desired, a catalytic amount of glacial acetic acid (0.1 equivalents) can be added to facilitate imine formation.
 - Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be
 monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
 (GC-MS) to observe the disappearance of the starting materials and the formation of the
 imine intermediate.

Reduction:

- Cool the reaction mixture in an ice bath to 0 °C.
- Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.
 Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.
- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete as indicated by TLC or GC-MS.
- Work-up and Purification:
 - Quench the reaction by the slow addition of water.
 - Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

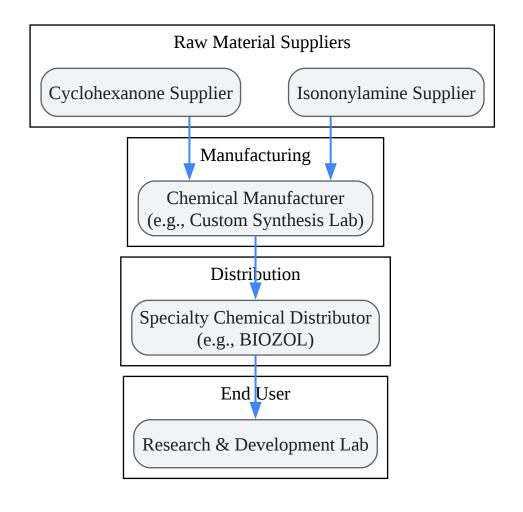


- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent, washing the filter cake with a small amount of the extraction solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification:
 - The crude N-Isononylcyclohexylamine can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Supply Chain and Logistics

The supply chain for a specialized chemical like **N-Isononylcyclohexylamine** typically involves several stages, from the procurement of raw materials to the delivery to the end-user in a research or development laboratory.





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Typical supply chain for **N-Isononylcyclohexylamine**.

Disclaimer: The information provided in this technical guide is based on publicly available data and established chemical principles. The experimental protocol is a proposed method and should be adapted and optimized by qualified personnel in a controlled laboratory setting. All chemical handling should be performed with appropriate safety precautions.

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